molecular formula C23H19N5O B6004196 2-(4,6-diphenyl-2-pyrimidinyl)-N-phenylhydrazinecarboxamide

2-(4,6-diphenyl-2-pyrimidinyl)-N-phenylhydrazinecarboxamide

Katalognummer B6004196
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: MCJKXKFVDWCASJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,6-diphenyl-2-pyrimidinyl)-N-phenylhydrazinecarboxamide, also known as PHA-767491, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.

Wirkmechanismus

The mechanism of action of 2-(4,6-diphenyl-2-pyrimidinyl)-N-phenylhydrazinecarboxamide involves the inhibition of checkpoint kinase 1 (Chk1), a protein kinase that plays a critical role in DNA damage response and cell cycle regulation. By inhibiting Chk1, 2-(4,6-diphenyl-2-pyrimidinyl)-N-phenylhydrazinecarboxamide disrupts the DNA damage response and induces cell death in cancer cells. This mechanism has been validated in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
2-(4,6-diphenyl-2-pyrimidinyl)-N-phenylhydrazinecarboxamide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased efficacy of these treatments. In addition, it has been shown to inhibit the growth and metastasis of cancer cells in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(4,6-diphenyl-2-pyrimidinyl)-N-phenylhydrazinecarboxamide is its specificity for Chk1, which reduces off-target effects and toxicity. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, its potency and efficacy may vary depending on the type of cancer and the genetic background of the cells. In addition, its use may be limited by the development of resistance and the potential for adverse effects in combination with other therapies.

Zukünftige Richtungen

There are several future directions for the research and development of 2-(4,6-diphenyl-2-pyrimidinyl)-N-phenylhydrazinecarboxamide. One area of focus is the identification of biomarkers that can predict response to treatment and guide patient selection. Another area of focus is the development of combination therapies that can enhance the efficacy of 2-(4,6-diphenyl-2-pyrimidinyl)-N-phenylhydrazinecarboxamide and overcome resistance. In addition, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2-(4,6-diphenyl-2-pyrimidinyl)-N-phenylhydrazinecarboxamide in different cancer types and treatment settings.
Conclusion:
In conclusion, 2-(4,6-diphenyl-2-pyrimidinyl)-N-phenylhydrazinecarboxamide is a promising small molecule inhibitor that has shown potential for therapeutic applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the research and development of 2-(4,6-diphenyl-2-pyrimidinyl)-N-phenylhydrazinecarboxamide, which may lead to improved cancer therapies in the future.

Synthesemethoden

The synthesis of 2-(4,6-diphenyl-2-pyrimidinyl)-N-phenylhydrazinecarboxamide involves a series of reactions that start with the condensation of 4,6-diphenyl-2-pyrimidinamine with N-phenylhydrazinecarboxamide. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

2-(4,6-diphenyl-2-pyrimidinyl)-N-phenylhydrazinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Eigenschaften

IUPAC Name

1-[(4,6-diphenylpyrimidin-2-yl)amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c29-23(24-19-14-8-3-9-15-19)28-27-22-25-20(17-10-4-1-5-11-17)16-21(26-22)18-12-6-2-7-13-18/h1-16H,(H2,24,28,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJKXKFVDWCASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NNC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4,6-Diphenylpyrimidin-2-yl)amino]-3-phenylurea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.